

A Comparative Guide to the Pharmacokinetics of Arfolitixorin and Calcium Folate

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Compound of Interest

Compound Name: Arfolitixorin calcium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of arfolitixorin and calcium folinate (leucovorin), two folate-based drugs used in oncology. The information presented is based on available experimental data from clinical trials to facilitate an objective evaluation for research and drug development purposes.

Introduction

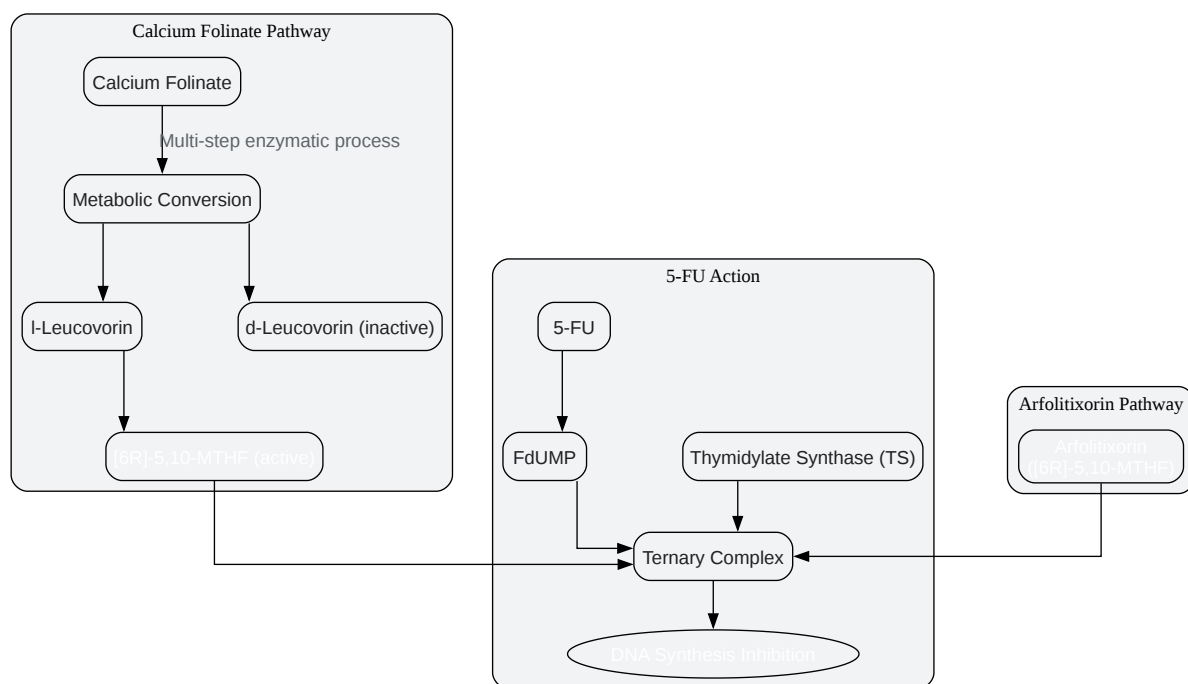
Arfolitixorin is the active metabolite of calcium folinate and is under development as a potential improvement over the current standard of care.[1] Unlike calcium folinate, which is a racemic mixture of the biologically active l-isomer and the inactive d-isomer, arfolitixorin is the pure, biologically active [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1] This key difference means arfolitixorin does not require metabolic activation in the body, a process that can be variable among patients.[1][2] Both agents are used to enhance the efficacy of 5-fluorouracil (5-FU) in the treatment of colorectal cancer.[3]

Mechanism of Action

Both arfolitixorin and calcium folinate potentiate the cytotoxic effects of 5-FU by increasing the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis.[3][4] The active metabolite, [6R]-MTHF, forms a stable ternary complex with the 5-FU metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and TS. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), leading to a depletion of thymidine triphosphate

(TTP), a necessary component for DNA replication and repair, ultimately inducing tumor cell death.[3][5]

The key difference in their mechanism lies in the metabolic pathway. Calcium folinate (leucovorin) must first be metabolized in the body to [6R]-MTHF, a multi-step enzymatic process.[1] Arfolitixorin, being the active metabolite itself, bypasses this metabolic conversion. [1]



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Caption: Comparative mechanism of action of Arfolitixorin and Calcium Folate.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for arfolitixorin and calcium folinate based on data from various clinical studies. It is important to note that these parameters were not all derived from a single head-to-head comparative study, and thus direct comparisons should be made with caution due to potential variations in study populations and methodologies.

Table 1: Pharmacokinetic Parameters of Arfolitixorin

| Parameter | Value | Study/Source |
|--|---|--------------------------------------|
| Tmax (Time to Peak Plasma Concentration) | ~10 minutes | Phase I/II Study (NCT02244632)[2][6] |
| AUC (Area Under the Curve) | Increased linearly between 30 and 240 mg/m ² | Phase I/II Study (NCT02244632)[2][6] |
| Accumulation | No accumulation observed with repeated administration | Phase I/II Study (NCT02244632)[2][6] |

Table 2: Pharmacokinetic Parameters of Calcium Folate (Leucovorin)

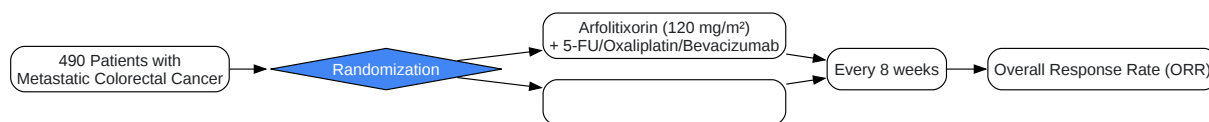
| Parameter | Value | Study/Source |
|--------------------------------------|---|---|
| Tmax (Total Reduced Folates, IV) | 10 minutes | Volunteer Study[7] |
| Half-life (Active l-isomer) | 32 - 35 minutes | Intravenous Injection Study[3] |
| Half-life (Inactive d-isomer) | 352 - 485 minutes | Intravenous Injection Study[3] |
| Half-life (Total Active Metabolites) | ~6 hours | Intravenous/Intramuscular Administration[8] |
| Metabolism | Extensively converted to 5-methyltetrahydrofolate | General Product Information[8][9] |
| Excretion | 80-90% in urine | General Product Information[8] |

Experimental Protocols

AGENT Trial (NCT03750786)

This Phase III, randomized, multicenter, parallel-group study compared the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab in patients with advanced colorectal cancer.[1][10][11]

- Patient Population: 490 patients with metastatic colorectal cancer were randomized.[1][11]
- Arfolitixorin Arm: Patients received arfolitixorin at a dose of 120 mg/m², administered as two intravenous bolus doses of 60 mg/m². [1][10][11]
- Leucovorin Arm: Patients received racemic leucovorin at a dose of 400 mg/m² as a single intravenous infusion.[1][10][11]
- Assessments: Efficacy assessments were performed every 8 weeks. While the primary endpoint was overall response rate (ORR), pharmacokinetic outcomes were not a primary focus of the main publication.[1][12]



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Caption: AGENT Trial (NCT03750786) Workflow.

Modelle-001 Trial

This single-blinded, randomized Phase II study investigated the effects of two doses of arfolitixorin compared to calcium folinate on thymidylate synthase inhibition in tumor and adjacent hepatic tissue in patients with liver metastases from colorectal cancer.[13][14]

- Patient Population: Thirty adult patients with colorectal cancer and liver metastases scheduled for surgical removal.[13]
- Treatment Arms: Patients received either leucovorin (60 mg/m²) or arfolitixorin (30 mg/m² or 120 mg/m²) in combination with 5-FU preoperatively.[14]
- Primary Objective: To compare the inhibition of thymidylate synthase in tumors and liver tissue and to investigate folate concentrations and polyglutamylation.[13]
- Key Findings: The study found significantly higher levels of the active metabolite ([6R]-MTHF) in metastases following arfolitixorin administration compared to leucovorin.[14]

Phase I/II Study of Arfolitixorin (NCT02244632)

This open-label, multicenter study assessed the tolerability, efficacy, and pharmacokinetics of arfolitixorin in patients with metastatic colorectal cancer.[2]

- Patient Population: 105 patients with metastatic colorectal cancer.[2]
- Dosing: Arfolitixorin was administered intravenously at doses of 30, 60, 120, or 240 mg/m² with 5-FU alone or in combination with other chemotherapeutic agents.[2]

- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of [6R]-MTHF and its metabolites were taken at multiple time points before and after arfolitixorin administration on day 1 of cycles 1 and 4.[15]
- Analytical Method: Plasma concentrations were determined using a validated liquid chromatography and mass spectrometry method.[15]

Conclusion

Arfolitixorin, as the direct active metabolite of calcium folinate, presents a different pharmacokinetic profile by eliminating the need for metabolic activation. This can potentially lead to more consistent and predictable levels of the active folate, [6R]-MTHF, in patients. The Modelle-001 trial demonstrated that arfolitixorin administration leads to significantly higher concentrations of [6R]-MTHF in metastatic tissue compared to leucovorin.[14] While the large-scale AGENT trial did not show a superiority in clinical efficacy for the 120 mg/m² dose of arfolitixorin over standard leucovorin, further research into optimal dosing and patient selection based on folate metabolism-related gene expression may clarify the role of arfolitixorin in cancer therapy.[1][16] The distinct pharmacokinetic properties of arfolitixorin warrant continued investigation for its potential to optimize 5-FU-based chemotherapy regimens.

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